5-Phenylfuran-2-carboximidamide
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Overview
Description
5-Phenylfuran-2-carboximidamide is a heterocyclic compound that features a furan ring substituted with a phenyl group and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 5-Phenylfuran-2-carboximidamide involves the reaction of N-substituted amidines with (diacetoxyiodo)benzene. The reaction conditions, such as the nature of the amidine substituents and the reaction temperature, play a crucial role in determining the products. For instance, the rearrangement of N2-phenylfuran-2-carboximidamide provides a convenient route to N-(2-furyl)acetamide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of hypervalent iodine reagents such as (diacetoxyiodo)benzene, bis(trifluoroacetoxy)iodobenzene, and [methoxy(tosyloxy)iodo]benzene. These reagents facilitate the oxidative rearrangement and cyclisation of N-substituted amidines .
Chemical Reactions Analysis
Types of Reactions
5-Phenylfuran-2-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using hypervalent iodine reagents.
Rearrangement: It can undergo rearrangement reactions to form different products, such as N-(2-furyl)acetamide.
Cyclisation: The compound can cyclise to form benzimidazoles under specific conditions.
Common Reagents and Conditions
Hypervalent Iodine Reagents: (Diacetoxyiodo)benzene, bis(trifluoroacetoxy)iodobenzene, and [methoxy(tosyloxy)iodo]benzene are commonly used.
Reaction Conditions: The reactions are influenced by the nature of the amidine substituents and the reaction temperature.
Major Products Formed
N-(2-furyl)acetamide: Formed through rearrangement reactions.
Benzimidazoles: Formed through cyclisation reactions
Scientific Research Applications
5-Phenylfuran-2-carboximidamide has several scientific research applications, including:
Insecticidal Activities: Certain derivatives of the compound have shown insecticidal activities against Culex pipiens larvae.
Antibacterial Activity: Furan derivatives, including this compound, have been explored for their antibacterial properties.
Mechanism of Action
The mechanism of action of 5-Phenylfuran-2-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, as a sirtuin 2 inhibitor, the compound likely interacts with the active site of the enzyme, inhibiting its deacetylase activity. This inhibition can affect various cellular processes, including gene expression, DNA repair, and metabolism .
Comparison with Similar Compounds
Similar Compounds
Fenfuram: A furan carboxamide with similar structural features.
Furcarbanil: Another furan derivative with comparable properties.
Methfuroxam: A furan carboxamide used as a model compound in various studies.
Uniqueness
5-Phenylfuran-2-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo rearrangement and cyclisation reactions under specific conditions sets it apart from other similar compounds .
Properties
CAS No. |
88649-26-7 |
---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
5-phenylfuran-2-carboximidamide |
InChI |
InChI=1S/C11H10N2O/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H,(H3,12,13) |
InChI Key |
MRZLYBYFPDJBKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C(=N)N |
Origin of Product |
United States |
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